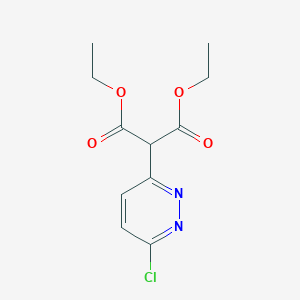

Diethyl 2-(6-chloropyridazin-3-yl)malonate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13ClN2O4 |

|---|---|

Poids moléculaire |

272.68 g/mol |

Nom IUPAC |

diethyl 2-(6-chloropyridazin-3-yl)propanedioate |

InChI |

InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3 |

Clé InChI |

GATVORHVBUOUFU-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC |

Origine du produit |

United States |

Synthetic Methodologies for Diethyl 2 6 Chloropyridazin 3 Yl Malonate

Direct Nucleophilic Aromatic Substitution Approaches

The most prevalent strategy for constructing the Diethyl 2-(6-chloropyridazin-3-yl)malonate scaffold is through a direct C-C bond formation via a nucleophilic aromatic substitution (SNAr) pathway. This approach involves the reaction of a nucleophilic malonate species with an electrophilic halopyridazine core.

This methodology centers on the generation of a carbanion from diethyl malonate, which then acts as the nucleophile. quora.com This carbanion attacks an electron-deficient pyridazine (B1198779) ring that is substituted with a suitable leaving group, typically a halide.

3,6-Dichloropyridazine serves as an excellent electrophilic starting material for this synthesis. nih.govmdpi.com The two chlorine atoms on the pyridazine ring activate it towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms in the ring further decreases the electron density, making the carbon atoms attached to the chlorine atoms susceptible to substitution. In this reaction, one of the chlorine atoms is displaced by the diethyl malonate anion to form the desired product. The mono-substitution occurs selectively due to the deactivation of the ring after the first substitution and steric hindrance.

The formation of the nucleophilic malonate anion is achieved by using a suitable base. The choice of base and reaction conditions is crucial for optimizing the yield and purity of the final product.

Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base frequently used to deprotonate diethyl malonate. researchgate.netsci-hub.se The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the hydride and the resulting carbanion. prepchem.com The sodium salt of diethyl malonate is generated in situ, which then reacts with 3,6-dichloropyridazine.

Cesium Carbonate (Cs₂CO₃): Cesium carbonate is a milder inorganic base that has also proven effective in these types of alkylations. eurekaselect.com Its utility often stems from the "cesium effect," where the large cesium cation can coordinate with both the nucleophile and the substrate, potentially leading to higher yields and selectivities. The use of cesium carbonate can sometimes offer advantages in terms of easier handling and workup compared to sodium hydride. eurekaselect.com

Below is a table summarizing typical reaction conditions for the SNAr reaction.

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,6-Dichloropyridazine | Diethyl malonate | Sodium Hydride (NaH) | THF / DMF | 25 - 80 | 75 - 90 |

| 3,6-Dichloropyridazine | Diethyl malonate | Cesium Carbonate (Cs₂CO₃) | DMF / Acetonitrile | 80 - 120 | 80 - 95 |

Note: The data presented in this table is a compiled representation from various synthetic procedures and may vary based on specific reaction scale and purification methods.

The synthesis of this compound via the reaction of diethyl malonate anion with 3,6-dichloropyridazine follows the classical SNAr mechanism. libretexts.org This pathway is distinct from SN1 and SN2 reactions and is characteristic of substitutions on electron-poor aromatic and heteroaromatic systems. nih.gov

The mechanism proceeds in two main steps:

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic carbanion, generated from diethyl malonate, on one of the carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This addition step breaks the aromaticity of the pyridazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the pyridazine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms. libretexts.orgnih.gov

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is typically fast and irreversible, driving the reaction to completion.

Alkylation of Malonate Anions with Halopyridazines

Alternative Synthetic Routes to the Core Structure

While direct SNAr is the most common approach, alternative strategies can be envisioned for the synthesis of this compound, particularly through the functionalization of related pyridazine compounds.

An alternative synthetic route could involve starting with a pyridazine ring that already possesses a malonate or a related functional group, followed by the introduction of the chlorine atom. For instance, one could potentially start with a pyridazinylmalonate precursor and perform a chlorination reaction. However, these methods are generally less direct and may suffer from issues with regioselectivity and the stability of the intermediates under the required reaction conditions. The direct SNAr approach using 3,6-dichloropyridazine remains the more efficient and widely adopted method due to the commercial availability of the starting material and the high yields typically obtained. nih.gov

Esterification or Transesterification Approaches

While the primary synthetic route involves the direct alkylation of diethyl malonate, alternative approaches could theoretically involve the esterification or transesterification of a precursor acid. For instance, if 2-(6-chloropyridazin-3-yl)malonic acid were available, its conversion to the corresponding diethyl ester could be accomplished through standard esterification methods.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Alternatively, transesterification could be employed if a different ester of 2-(6-chloropyridazin-3-yl)malonic acid was available. This process involves reacting the starting ester with ethanol in the presence of an acid or base catalyst to exchange the alkyl group of the ester.

However, the direct alkylation of diethyl malonate is generally a more convergent and efficient strategy for the synthesis of the target compound.

Process Optimization and Scalability in this compound Synthesis

The efficiency and scalability of the synthesis of this compound are crucial for its potential industrial applications. Process optimization focuses on improving the reaction yield, minimizing by-products, and developing sustainable and cost-effective procedures.

Strategies for Yield Improvement

Several strategies can be employed to improve the yield of the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and diethyl malonate.

Table 1: Potential Strategies for Yield Improvement

| Strategy | Description | Potential Impact |

| Optimization of Reaction Conditions | Fine-tuning parameters such as temperature, reaction time, and stoichiometry of reactants can significantly impact the yield. | Can lead to higher conversion of starting materials and reduced formation of by-products. |

| Choice of Base and Solvent | The nature of the base and solvent can influence the reactivity of the nucleophile and the stability of the intermediates. | A well-chosen base-solvent system can enhance the rate and selectivity of the reaction. |

| Use of Phase-Transfer Catalysis | In heterogeneous reaction mixtures, a phase-transfer catalyst can facilitate the transfer of the malonate anion to the organic phase, thereby increasing the reaction rate. | Can improve reaction efficiency and allow for milder reaction conditions. |

| Microwave-Assisted Synthesis | Microwave irradiation can accelerate the reaction rate and often leads to higher yields in shorter reaction times compared to conventional heating. | Can significantly reduce reaction times and improve energy efficiency. |

Careful control of the stoichiometry is particularly important to minimize the formation of the dialkylated product, where two pyridazinyl units are attached to the same malonate molecule. Using a slight excess of diethyl malonate can favor the formation of the desired mono-substituted product.

Application of Continuous Flow Methodologies for Pyridazinyl Intermediates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and their intermediates, offering several advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control.

The synthesis of pyridazinyl intermediates can be adapted to continuous flow systems. For instance, the reaction of 3,6-dichloropyridazine with a nucleophile can be performed in a microreactor or a packed-bed reactor. The reactants would be continuously pumped through the reactor, where they mix and react under controlled temperature and pressure. The product stream can then be collected and purified in-line.

Table 2: Advantages of Continuous Flow Synthesis for Pyridazinyl Intermediates

| Advantage | Description |

| Enhanced Safety | The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of runaway reactions. |

| Improved Process Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher product quality. |

| Increased Efficiency | The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction rates and higher yields. |

| Scalability | Scaling up a continuous flow process is often simpler than a batch process, as it can be achieved by running the system for a longer duration or by using multiple reactors in parallel. |

While specific examples for the continuous flow synthesis of this compound are not yet widely reported, the successful application of this technology to the synthesis of other nitrogen-containing heterocycles, such as pyrazines and pyrazoles, demonstrates its potential for the efficient and scalable production of pyridazinyl intermediates. nih.govmdpi.com

Advanced Synthetic Applications of Diethyl 2 6 Chloropyridazin 3 Yl Malonate

Precursor in the Synthesis of Complex Heterocyclic Systems

Diethyl 2-(6-chloropyridazin-3-yl)malonate is a highly versatile building block in organic synthesis, primarily due to its combination of a reactive chloropyridazine core and a functionalized malonate side chain. These features allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex heterocyclic systems. The π-deficient nature of the pyridazine (B1198779) ring, coupled with the nucleophilic character of the malonate moiety, provides multiple reaction pathways for constructing novel molecular architectures. nih.gov

Construction of Novel Pyridazine-Fused Architectures

The strategic positioning of the chloro substituent and the malonate group on the pyridazine ring makes this compound an ideal substrate for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions typically involve the participation of both the C-6 chloro atom, which acts as a leaving group in nucleophilic substitution reactions, and the malonate esters, which can undergo condensation or acylation.

By reacting the parent compound with various binucleophiles, a plethora of fused-pyridazine scaffolds can be accessed. For instance, condensation with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. Similarly, reactions with reagents like hydroxylamine (B1172632) or ureas can pave the way for oxazolo- or pyrimido-fused pyridazines, respectively. These synthetic strategies are central to building libraries of novel compounds with potential biological activities. The general reactivity of malonates in cyclocondensation reactions with 1,3-dinucleophiles is a well-established method for creating six-membered heterocyclic rings. nih.govresearchgate.net The presence of the pyridazine core adds another layer of chemical complexity and potential for biological interaction.

Table 1: Examples of Potential Pyridazine-Fused Architectures from this compound

| Binucleophile | Resulting Fused System | Potential Application |

|---|---|---|

| Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine | Kinase Inhibitors, CNS Agents |

| Substituted Hydrazines | N-substituted Pyrazolo[3,4-d]pyridazines | Fine-tuning of biological activity |

| Guanidine | Pyrimido[4,5-c]pyridazine | Bioisosteres of purines |

Synthesis of Pyridazinyl-Substituted Malonate Derivatives for Diversification

Beyond serving as a precursor for fused systems, this compound is a platform for creating a diverse range of substituted malonate derivatives. The two primary sites for modification are the chlorine-bearing carbon on the pyridazine ring and the central carbon of the malonate group.

Substitution at the C-6 Position: The chlorine atom can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). This allows for the introduction of different functional groups, significantly altering the molecule's steric and electronic properties. Common nucleophiles include amines, alcohols, and thiols, leading to the corresponding amino-, ether-, and thioether-linked pyridazine derivatives. This diversification is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Modification of the Malonate Moiety: The active methylene (B1212753) proton of the malonate is acidic and can be easily removed by a base to generate a carbanion. This nucleophilic carbon can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the alpha-position of the malonate. This reaction is fundamental for creating more complex carbon skeletons. mdpi.com

These derivatization strategies transform the initial building block into a wide array of intermediates, each with the potential for further elaboration into unique chemical entities. atlantis-press.comnih.gov

Building Block for Modified Nucleobases and Peptidomimetic Scaffolds

The structural features of this compound make it an attractive starting material for the synthesis of non-natural biomolecule analogues, such as modified nucleobases and peptidomimetic scaffolds.

Modified Nucleobases: The pyridazine ring is a bioisostere of pyrimidine (B1678525) and purine (B94841) rings found in natural nucleosides. By modifying the malonate group to incorporate a sugar or sugar-like moiety and replacing the chlorine atom with functional groups that can mimic the hydrogen-bonding patterns of natural bases (e.g., -NH2, -OH), this compound can serve as a precursor to novel nucleoside analogues. These modified nucleosides are valuable tools for probing DNA and RNA structure and function and can act as antiviral or anticancer agents. mdpi.com

Peptidomimetic Scaffolds: Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. nih.govdiva-portal.org The rigid pyridazine core of this compound can serve as a scaffold to orient appended functional groups in a defined three-dimensional space, similar to the backbone of a peptide. The malonate portion provides a convenient handle for introducing side-chain mimics or for coupling to other amino acid-like fragments, enabling the construction of complex molecules that can modulate protein-protein interactions. nih.govdiva-portal.org

Application in Stereoselective Synthesis

The prochiral nature of the malonate group in substituted derivatives of this compound opens avenues for its use in stereoselective synthesis, particularly in the construction of challenging quaternary stereocenters.

Creation of Quaternary Stereocenters via Asymmetric Transformations

An all-carbon quaternary stereocenter is a carbon atom bonded to four distinct carbon substituents. The construction of such centers in an enantioselective manner is a significant challenge in modern organic synthesis. nih.govrsc.org this compound can be a valuable substrate in this context.

The process begins with the deprotonation of the malonate's central carbon, followed by reaction with an electrophile. If the starting malonate is already substituted at this position (i.e., it is an α-substituted pyridazinyl malonate), this subsequent alkylation or allylation step generates a quaternary stereocenter. To control the stereochemistry of this newly formed center, asymmetric catalysis is employed. Methodologies that could be applied include:

Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation of the malonate enolate.

Metal-Catalyzed Asymmetric Allylic Alkylation: Palladium-catalyzed reactions using chiral ligands can form quaternary centers with high enantioselectivity. nih.gov

Chiral Auxiliary-Based Methods: The malonate can be attached to a chiral auxiliary, which directs the stereochemical outcome of the alkylation reaction. nih.govresearchgate.net Subsequent removal of the auxiliary provides the enantiomerically enriched product.

These advanced synthetic methods allow for the creation of complex, chiral molecules containing a pyridazine moiety, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Table 2: Potential Asymmetric Transformations for Creating Quaternary Stereocenters

| Reaction Type | Catalyst/Reagent | Product Feature |

|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantioenriched α-alkylated pyridazinyl malonate |

| Asymmetric Allylic Alkylation | Palladium complex with chiral ligand | Quaternary center with an allyl group |

| Conjugate Addition | Chiral Copper-Bisoxazoline complex | Quaternary center via Michael addition |

Role as a Chiral Auxiliary or Ligand Precursor (if relevant)

While the primary application of this compound is as a synthetic building block, its structure contains elements that could potentially be incorporated into chiral ligands. The two adjacent nitrogen atoms in the pyridazine ring are capable of chelating to metal centers, a key feature of many bidentate ligands used in asymmetric catalysis.

However, the direct use of this compound itself as a chiral auxiliary or a widely recognized ligand precursor is not extensively documented in current literature. Its value lies more in its capacity to be transformed into chiral products rather than its role in directing the stereochemistry of other reactions. The development of novel chiral ligands derived from this scaffold remains an area for potential future exploration.

Development of Chemical Libraries

The strategic design and synthesis of chemical libraries centered around a core scaffold are fundamental to modern drug discovery and chemical biology. This compound serves as a versatile building block for the creation of diverse molecular libraries. The presence of a reactive chlorine atom and a malleable malonate moiety allows for the systematic introduction of a wide array of substituents, enabling the exploration of vast chemical space. High-throughput synthesis and combinatorial chemistry are powerful strategies employed to efficiently generate these libraries of pyridazinyl malonate analogues.

High-Throughput Synthesis Strategies for Pyridazinyl Malonate Analogues

High-throughput synthesis (HTS) methodologies are designed to accelerate the drug discovery process by rapidly preparing a large number of compounds in parallel. For the generation of pyridazinyl malonate analogue libraries, HTS strategies would primarily focus on the efficient and parallel modification of the this compound core.

One of the most effective approaches for the high-throughput functionalization of the 6-chloro position on the pyridazine ring is through palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are well-suited for automation and parallel synthesis formats due to their broad substrate scope and tolerance of various functional groups. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond. nih.gov

A hypothetical high-throughput synthesis workflow could be implemented using automated liquid handling systems and multi-well reaction blocks. The general scheme would involve the parallel reaction of this compound with a diverse library of boronic acids or their esters in a Suzuki-Miyaura coupling reaction. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for High-Throughput Synthesis

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product Structure |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | Diethyl 2-(6-phenylpyridazin-3-yl)malonate |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Toluene | Diethyl 2-(6-(4-methoxyphenyl)pyridazin-3-yl)malonate |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME | Diethyl 2-(6-(thiophen-2-yl)pyridazin-3-yl)malonate |

| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | THF | Diethyl 2-(6-(pyridin-3-yl)pyridazin-3-yl)malonate |

This table represents a conceptual workflow for the high-throughput synthesis of pyridazinyl malonate analogues. The specific conditions would require optimization for each substrate.

The subsequent diversification could involve the malonate moiety. For instance, after the coupling reaction, the diethyl malonate can be hydrolyzed and decarboxylated to yield a pyridazinyl acetic acid derivative, which can then be subjected to a variety of amide bond-forming reactions in a high-throughput manner.

Diversification via Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large, indexed libraries of related compounds from a common building block. cam.ac.uk In the context of this compound, these techniques allow for the systematic variation of substituents at multiple positions of the molecule, leading to a comprehensive exploration of the surrounding chemical space.

A combinatorial approach can be envisioned where two or more points of diversity are introduced. The primary point of diversification is the substitution of the chlorine atom on the pyridazine ring. A secondary point of diversity can be introduced by modifying the malonate ester.

For instance, a library of pyridazinyl malonate analogues can be generated by reacting this compound with a set of diverse amines via nucleophilic aromatic substitution (SNAr), although palladium-catalyzed Buchwald-Hartwig amination is often more efficient and general. researchgate.net Concurrently, or subsequently, the ethyl esters of the malonate can be transesterified with a library of different alcohols to introduce further diversity.

Table 2: Conceptual Combinatorial Library from this compound

| Building Block 1 (Amine) | Building Block 2 (Alcohol) | Resulting Compound |

| Morpholine | Benzyl alcohol | Dibenzyl 2-(6-morpholinopyridazin-3-yl)malonate |

| Piperidine | Isopropanol | Diisopropyl 2-(6-(piperidin-1-yl)pyridazin-3-yl)malonate |

| Aniline | Cyclohexanol | Dicyclohexyl 2-(6-(phenylamino)pyridazin-3-yl)malonate |

| Methylamine | Ethanol | Diethyl 2-(6-(methylamino)pyridazin-3-yl)malonate |

This "mix-and-match" strategy, when expanded to a larger set of building blocks, can rapidly generate a significant number of distinct compounds. The reactions can be performed in parallel in microtiter plates, and the resulting library can be screened for biological activity.

Furthermore, diversity-oriented synthesis (DOS) principles can be applied to generate libraries with greater structural complexity. cam.ac.uk Starting from a common pyridazinyl malonate intermediate, a series of branching reaction pathways can be employed to create a collection of compounds with diverse molecular skeletons. cam.ac.uk For example, the malonate moiety can be used as a handle for cyclization reactions to form novel fused heterocyclic systems.

Mechanistic and Computational Investigations of Diethyl 2 6 Chloropyridazin 3 Yl Malonate Reactions

Elucidation of Reaction Mechanisms and Kinetics

The elucidation of reaction mechanisms is fundamental to understanding the chemical behavior of Diethyl 2-(6-chloropyridazin-3-yl)malonate. This involves mapping the specific pathways of reactions, particularly those involving the reactive sites on the pyridazine (B1198779) ring and the malonate group.

The 6-chloropyridazine moiety is particularly susceptible to nucleophilic aromatic substitution (NAS) reactions. The presence of two electron-withdrawing nitrogen atoms in the aromatic ring acidifies the ring protons and activates the carbon atom attached to the chlorine, making it an electrophilic center. nih.gov The generally accepted mechanism for this transformation is the addition-elimination pathway. youtube.comyoutube.com

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bonded to the chlorine atom (C-6). This step is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms. The aromaticity of the ring is temporarily disrupted in this stage. youtube.com

The diethyl malonate group attached to the pyridazine ring offers another site for chemical transformation. The methylene (B1212753) protons (CH₂) of the malonate are acidic and can be readily deprotonated by a base to form a stabilized carbanion, or enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. nih.gov

In transformations involving this part of the molecule, the key intermediate is the malonate enolate. The formation of this enolate is a crucial step, and its stability and reactivity are central to the reaction outcome. Computational studies can be employed to model the transition states of reactions involving this enolate. For instance, in an alkylation reaction, the transition state would involve the approach of the enolate nucleophile to an electrophile. The geometry and energy of this transition state dictate the reaction's kinetics and stereoselectivity. acs.org

Reactions such as cyclocondensations with dinucleophiles are common for malonate derivatives, leading to the formation of various heterocyclic systems. nih.govresearchgate.net The mechanism involves the initial formation of the malonate anion, followed by nucleophilic attack and subsequent cyclization and dehydration or elimination steps. The exploration of these pathways involves identifying all relevant intermediates and the transition states that connect them on the potential energy surface.

Theoretical Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of this compound at a molecular level. These methods complement experimental findings by providing detailed information that is often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. gsconlinepress.commdpi.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), various quantum chemical parameters can be calculated to describe the molecule's behavior. mdpi.comresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. gsconlinepress.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential around the C-6 carbon attached to the chlorine, confirming its susceptibility to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties Calculated using DFT/B3LYP method. Values are illustrative and depend on the specific computational model and basis set.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | 4.4 Debye | Measure of the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.65 eV | Measure of the power of an atom or group to attract electrons. |

Quantum chemical calculations are instrumental in determining the energetics of reaction pathways and analyzing the conformational preferences of molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. princeton.edu This allows for the determination of key thermodynamic and kinetic parameters, such as the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and activation energy (Ea). princeton.eduiitg.ac.in

Conformational analysis, also performed using quantum chemical methods, identifies the most stable three-dimensional arrangement of the atoms in the molecule. The rotational barriers around single bonds, such as the bond connecting the malonate group to the pyridazine ring, can be calculated. The lowest energy conformer is the most populated at equilibrium and is typically the one that participates in chemical reactions. Understanding the conformational landscape is crucial as different conformers may exhibit different reactivities.

Table 2: Illustrative Calculated Energetics for a Nucleophilic Substitution Reaction Hypothetical values for the reaction of this compound with a nucleophile (Nu⁻).

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State (Meisenheimer Formation) | +15.2 | +16.5 |

| Meisenheimer Intermediate | -5.8 | -4.5 |

| Products | -12.1 | -10.9 |

Advanced Spectroscopic and Structural Analysis for Mechanistic Insights

Experimental techniques provide the physical evidence required to support or refute proposed reaction mechanisms derived from theoretical studies. Spectroscopic and structural analyses are key to identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation. Changes in the chemical shifts and coupling constants of the protons and carbons on the pyridazine ring and malonate moiety can be monitored throughout a reaction to track the formation of intermediates and products. nih.gov For example, the formation of the Meisenheimer complex would lead to significant upfield shifts for the ring protons due to the increased electron density.

Infrared (IR) spectroscopy is used to identify functional groups. The C-Cl stretch of the starting material would disappear upon substitution, while new bands corresponding to the bond formed with the nucleophile would appear. The characteristic carbonyl (C=O) stretch of the diethyl malonate group (around 1730-1750 cm⁻¹) would be present in both reactant and product. liberty.eduekb.eg

Mass Spectrometry (MS) provides information about the molecular weight of the compounds involved. It can be used to confirm the mass of the final product and, in some cases, to detect and identify transient intermediates in the reaction mixture. nih.govekb.eg

X-ray crystallography can provide unambiguous structural information for crystalline compounds. If an intermediate or product can be isolated and crystallized, its exact three-dimensional structure can be determined, confirming connectivity and stereochemistry. researchgate.net

Table 3: Predicted Characteristic Spectroscopic Data for this compound Based on typical values for similar functional groups and structures.

| Technique | Characteristic Signal | Assignment |

|---|---|---|

| ¹H NMR (ppm) | ~7.8-8.2 (d) | Pyridazine ring protons |

| ~4.2-4.4 (q) | -OCH₂CH₃ | |

| ~1.2-1.4 (t) | -OCH₂CH₃ | |

| ¹³C NMR (ppm) | ~165-170 | Ester C=O |

| ~150-160 | Pyridazine ring C-Cl | |

| ~125-135 | Pyridazine ring C-H | |

| ~62 | -OCH₂CH₃ | |

| IR (cm⁻¹) | ~1740 | Ester C=O stretch |

| ~1050-1150 | C-O stretch |

The synthesis of related pyridazine derivatives is documented, often involving the reaction of 3,6-dichloropyridazine with various nucleophiles. jofamericanscience.orgresearchgate.net However, specific studies detailing the nucleophilic substitution with diethyl malonate and the subsequent in-depth characterization of the resulting product, this compound, are absent from the available literature.

Analytical techniques are crucial for the structural elucidation and reaction monitoring of novel compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the precise proton and carbon environment of the molecule. Mass Spectrometry (MS) would be used to confirm the molecular weight and fragmentation pattern, aiding in the identification of reaction products and intermediates. Furthermore, single-crystal X-ray Crystallography would provide unambiguous proof of the molecular structure, including bond lengths, angles, and crystal packing information.

While general methodologies for the analysis of diethyl malonate derivatives have been described, including their mass spectral fragmentation patterns and the use of X-ray crystallography for structural determination of complex analogues, this information is not specific to the 6-chloropyridazin-3-yl substituted compound. nih.govresearchgate.net Without experimental data from studies on this compound itself, a detailed discussion on its reaction mechanisms and molecular geometry, as requested, cannot be provided at this time. Further research and publication in this specific area are needed to elaborate on the topics outlined.

Future Research Directions in Diethyl 2 6 Chloropyridazin 3 Yl Malonate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of pyridazine (B1198779) scaffolds, including those derived from diethyl 2-(6-chloropyridazin-3-yl)malonate, often rely on catalytic transformations. A primary future objective is the discovery and development of novel catalytic systems that offer superior reactivity, higher selectivity, and broader functional group tolerance compared to current methods.

Research in this area could focus on several promising catalytic approaches. Copper-catalyzed reactions, for instance, have shown efficacy in the synthesis of pyridazines through aerobic cyclizations. organic-chemistry.org Future work could explore a wider range of copper(I) and copper(II) complexes with bespoke ligand designs to fine-tune their catalytic activity. The goal would be to achieve milder reaction conditions, reduce catalyst loading, and improve yields. Similarly, palladium-catalyzed cross-coupling reactions are indispensable for modifying the pyridazine core. Developing next-generation palladium catalysts, such as those based on bulky phosphine ligands or N-heterocyclic carbenes (NHCs), could enable previously challenging transformations and allow for the introduction of complex molecular fragments with high precision.

Beyond metal-based catalysis, the field of organocatalysis presents a wealth of untapped potential. Chiral organocatalysts could be employed to achieve asymmetric transformations, leading to enantiomerically enriched pyridazine derivatives. This is particularly relevant for applications where specific stereoisomers are required. Investigating various modes of organocatalysis—such as aminocatalysis, Brønsted acid catalysis, and hydrogen bond-donating catalysis—could lead to novel and efficient synthetic routes.

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Potential Advantages | Research Focus Areas |

| Copper Complexes | Low cost, good for cyclization reactions. organic-chemistry.org | Ligand design for improved stability and selectivity; exploration of aerobic oxidation conditions. |

| Palladium Catalysts | High efficiency in cross-coupling reactions. | Development of catalysts for C-H activation; use of NHC ligands for enhanced reactivity. |

| Organocatalysts | Metal-free, potential for asymmetric synthesis. | Chiral amine and phosphoric acid catalysts for enantioselective functionalization. |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Visible-light-mediated C-H functionalization and cross-coupling reactions. |

Development of Environmentally Benign Synthetic Protocols

The increasing emphasis on sustainable chemistry necessitates the development of synthetic protocols that are environmentally friendly. For this compound, this involves a multi-faceted approach encompassing greener solvents, sustainable reagents, and adherence to the principles of atom economy and waste reduction.

Traditional organic syntheses often rely on volatile and hazardous solvents. A key research direction is the replacement of these solvents with greener alternatives. Studies on related heterocyclic systems have demonstrated the feasibility of using bio-based solvents like eucalyptol, cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (MeTHF), and limonene. researchgate.net Future research should systematically evaluate these and other green solvents for the synthesis and modification of this compound, optimizing reaction conditions to maintain or enhance yields and purity. The use of water as a reaction medium, where feasible, represents another important goal.

In addition to solvents, the reagents used in the synthesis should be sourced from renewable feedstocks whenever possible. This includes exploring bio-derived starting materials and catalysts. The development of catalytic systems that can utilize more sustainable reagents, such as replacing hazardous oxidants with molecular oxygen from the air, is a critical area of investigation.

Table 2: Comparison of Conventional and Green Solvents for Heterocyclic Synthesis

| Solvent | Classification | Key Properties | Potential Application in Pyridazine Synthesis |

| Dichloromethane | Conventional | Volatile, suspected carcinogen | Commonly used but targeted for replacement. |

| Toluene | Conventional | Volatile, toxic | Commonly used but targeted for replacement. |

| Eucalyptol | Green | Bio-derived, biodegradable, high boiling point. researchgate.net | Investigated for multicomponent reactions leading to related heterocycles. researchgate.net |

| MeTHF | Green | Bio-derived, good solvent properties. researchgate.net | A potential replacement for THF and dichloromethane. researchgate.net |

| Water | Green | Non-toxic, non-flammable | Ideal for specific reactions, though solubility can be a challenge. |

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, as most of the atoms from the reactants are incorporated into the final product.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netsci-hub.se Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov

Future research should focus on adapting the synthesis and derivatization of this compound to flow chemistry systems. This could lead to higher yields, improved product purity, and enhanced safety, especially when handling hazardous reagents or performing highly exothermic reactions. mdpi.com The small reactor volumes in flow systems improve heat and mass transfer, allowing for reactions to be run under more intense conditions than would be safe in a large batch reactor. acs.org

Furthermore, integrating flow reactors with automated control systems and real-time analytical tools (e.g., in-line spectroscopy) can enable high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net This approach would accelerate the discovery of new derivatives and the development of optimized synthetic protocols. The ability to easily scale up production by running the flow system for longer periods is another key advantage for potential industrial applications. acs.org

Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Process Type | Discontinuous | Continuous |

| Scalability | Difficult, requires re-optimization | Straightforward, run longer |

| Safety | Lower, large volumes of reagents | Higher, small reactor volumes |

| Heat & Mass Transfer | Often poor and variable | Excellent and precise |

| Process Control | Limited | Precise control over parameters |

| Reproducibility | Can be variable | High |

Design and Synthesis of Advanced Materials and Functional Molecules (excluding biological activity)

While much of the interest in pyridazine derivatives has been in the pharmaceutical sector, the unique electronic properties of the pyridazine ring make it a promising scaffold for advanced materials. A significant future research direction lies in the design and synthesis of novel materials and functional molecules derived from this compound, with applications outside of the life sciences.

One of the most promising areas is in the field of organic electronics. The planar, electron-deficient nature of the pyridazine ring makes it an interesting component for organic semiconductors. liberty.edu By strategically modifying the core structure of this compound—for example, by extending the π-conjugation through cross-coupling reactions—researchers could develop new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Another potential application is in the development of corrosion inhibitors. Pyridazine derivatives have been shown to protect aluminum alloys from corrosion. liberty.edu Future work could involve synthesizing a library of compounds derived from this compound and systematically evaluating their performance as corrosion inhibitors for various metals and alloys. The goal would be to establish structure-property relationships that could guide the design of highly effective, environmentally friendly corrosion inhibitors.

Table 4: Potential Non-Biological Applications for Pyridazine Derivatives

| Application Area | Relevant Properties of Pyridazine Core | Research Objective |

| Organic Semiconductors | Planar structure, aromaticity, electron-deficient nature. liberty.edu | Synthesis of extended π-conjugated systems for use in OFETs and OPVs. |

| Corrosion Inhibitors | Presence of nitrogen heteroatoms for metal coordination. liberty.edu | Design of derivatives with enhanced adsorption on metal surfaces. |

| Functional Dyes | Potential for creating extended chromophores. | Development of novel dyes with specific absorption and emission properties for sensing or imaging. |

| Ligands for Catalysis | Bidentate N,N coordination site. | Creation of novel ligands for transition metal catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.